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molecular formula C10H8O2 B165239 1,4-Dihydroxynaphthalene CAS No. 571-60-8

1,4-Dihydroxynaphthalene

Cat. No. B165239
M. Wt: 160.17 g/mol
InChI Key: PCILLCXFKWDRMK-UHFFFAOYSA-N
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Patent
US05804601

Procedure details

To 1,4-naphthoquinone (25 g) suspended in ethanol (100 ml) was added a solution (150 ml) of stannous chloride (368 g) in concentrated hydrochloric acid gradually at room temperature. After the evolution of heat had ceased and a homogeneous state was established, the reaction mixture was brought back to room temperature and the resulting crystals were collected by filtration, rinsed with water, and dried to provide the title compound (18.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1>C(O)C.Cl>[CH:7]1[CH:6]=[C:5]2[C:4]([OH:11])=[CH:3][CH:2]=[C:1]([OH:12])[C:10]2=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Step Two
Name
stannous chloride
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the evolution of heat
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=CC=C2O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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